molecular formula C25H22ClN3O2S B2893698 3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE CAS No. 887224-54-6

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Cat. No.: B2893698
CAS No.: 887224-54-6
M. Wt: 463.98
InChI Key: CVZIKQSYGLGAMU-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenylsulfonyl group, and a phenylpiperazine moiety. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chlorophenylsulfonyl group and the phenylpiperazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylpiperazin-1-yl)quinoline: Lacks the chlorophenylsulfonyl group, which may result in different chemical reactivity and biological activity.

    3-(Phenylsulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline: Lacks the chlorine atom, which may affect its overall properties.

Uniqueness

The presence of the chlorophenylsulfonyl group in 3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE distinguishes it from similar compounds. This group can influence the compound’s chemical reactivity, solubility, and biological activity, making it a unique and valuable molecule for research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c26-19-10-12-21(13-11-19)32(30,31)24-18-27-23-9-5-4-8-22(23)25(24)29-16-14-28(15-17-29)20-6-2-1-3-7-20/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZIKQSYGLGAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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